
N-(3-nitrophenyl)-3-(2-thienyl)propanamide
説明
N-(3-nitrophenyl)-3-(2-thienyl)propanamide, also known as NTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.32 g/mol.
作用機序
The mechanism of action of N-(3-nitrophenyl)-3-(2-thienyl)propanamide is based on its ability to interact with target molecules, such as enzymes or proteins, and modulate their activity. This compound is known to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, and histone deacetylases (HDACs), a family of enzymes that regulate gene expression. This compound is also capable of binding to proteins, such as tubulin, and disrupting their function, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its target molecules and the concentration used. Inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of HDACs by this compound results in the modulation of gene expression, leading to changes in cell differentiation, proliferation, and apoptosis. Binding of this compound to tubulin leads to the disruption of microtubule dynamics, affecting cell division and migration.
実験室実験の利点と制限
The advantages of using N-(3-nitrophenyl)-3-(2-thienyl)propanamide in lab experiments include its high potency, selectivity, and ability to modulate multiple targets. This compound is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, the limitations of this compound include its potential toxicity, limited solubility, and lack of specificity for certain targets. Careful optimization of the experimental conditions and dose-response studies are required to minimize the potential side effects of this compound.
将来の方向性
There are several future directions for the research on N-(3-nitrophenyl)-3-(2-thienyl)propanamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of this compound derivatives with improved pharmacokinetic properties and selectivity for specific targets. This compound can also be used as a tool to study the mechanism of enzyme inhibition and protein-protein interactions, leading to the discovery of new drug targets. Furthermore, the use of this compound in material science can lead to the development of novel functional materials with unique properties.
科学的研究の応用
N-(3-nitrophenyl)-3-(2-thienyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been evaluated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. In biological research, this compound has been employed as a tool to study the mechanism of enzyme inhibition and protein-protein interactions.
特性
IUPAC Name |
N-(3-nitrophenyl)-3-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(7-6-12-5-2-8-19-12)14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9H,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPKWJAVDZYXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


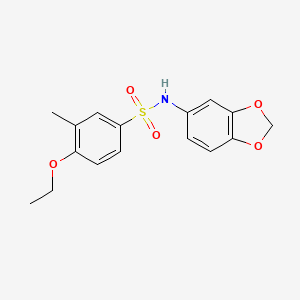
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)
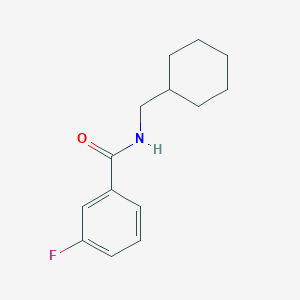


![N'-[2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4392047.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)
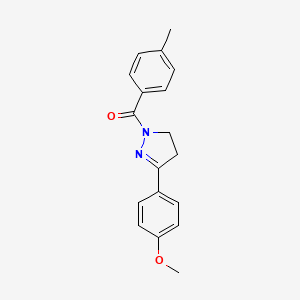

![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)

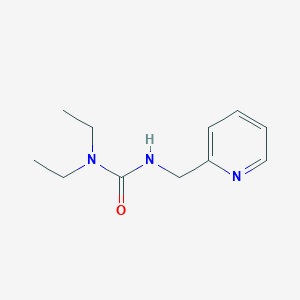
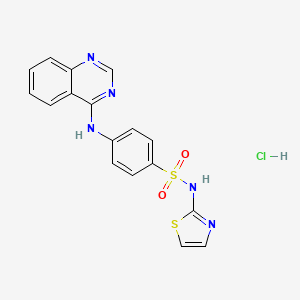
![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
